Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate
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Overview
Description
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as the cyano group, phenyl ring, and methylsulfonyl group makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate typically involves the reaction of 3-cyanophenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine methyl ester hydrochloride to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or similar organic solvents
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The cyano group and methylsulfonyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)alaninate
- Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)valinate
- Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)leucinate
Uniqueness
Methyl n-(3-cyanophenyl)-n-(methylsulfonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O4S |
---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
methyl 2-(3-cyano-N-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H12N2O4S/c1-17-11(14)8-13(18(2,15)16)10-5-3-4-9(6-10)7-12/h3-6H,8H2,1-2H3 |
InChI Key |
IHXHKPDAWPPCLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(C1=CC=CC(=C1)C#N)S(=O)(=O)C |
Origin of Product |
United States |
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